2,5-Bis(octyloxy)benzene-1,4-diacetonitrile
Overview
Description
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C26H40N2O2. It is known for its application as a monomeric precursor for cyano-PPV light-emitting polymers . This compound is characterized by its two octyloxy groups attached to a benzene ring, which also bears two acetonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile typically involves the alkylation of 2,5-dihydroxybenzene-1,4-diacetonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are typically employed for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:
Chemistry: Used as a monomeric precursor for the synthesis of cyano-PPV light-emitting polymers, which are important in the development of organic light-emitting diodes (OLEDs).
Medicine: Research into its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile primarily involves its role as a precursor in polymerization reactions. The compound’s nitrile groups participate in polymerization processes, leading to the formation of cyano-PPV polymers. These polymers exhibit unique electronic properties, making them suitable for use in light-emitting applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with hexyloxy groups instead of octyloxy groups.
2,5-Bis(methoxy)benzene-1,4-diacetonitrile: Contains methoxy groups instead of octyloxy groups.
Uniqueness
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile is unique due to its longer alkyl chains (octyloxy groups), which can influence the solubility and processing properties of the resulting polymers. This makes it particularly suitable for applications requiring specific solubility characteristics and film-forming abilities .
Properties
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dioctoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-21-24(16-18-28)26(22-23(25)15-17-27)30-20-14-12-10-8-6-4-2/h21-22H,3-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZVSSLTZXUFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391498 | |
Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177281-34-4 | |
Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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